2'-Deoxy-2',2'-difluoro-guanosine
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Overview
Description
2’-Deoxy-2’,2’-difluoro-guanosine is a nucleoside analog characterized by the substitution of hydrogen atoms at the 2’ position with fluorine atoms. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluoro-guanosine typically involves the reaction of a 1-halo ribofuranose compound with a nucleobase. The process includes the removal of silyl halide produced during the reaction and subsequent deprotection of the nucleoside . The reaction conditions often require specific solvents and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-2’,2’-difluoro-guanosine are designed to optimize yield and cost-efficiency. These methods may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’,2’-difluoro-guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The fluorine atoms at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
2’-Deoxy-2’,2’-difluoro-guanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’,2’-difluoro-guanosine involves its incorporation into nucleic acids, where it interferes with normal DNA and RNA synthesis. This disruption can inhibit the replication of viruses and other pathogens. The molecular targets include viral polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’,2’-difluorocytidine: Another nucleoside analog with similar structural modifications.
2’-Deoxy-2’-fluoroguanosine: A closely related compound with a single fluorine substitution.
Uniqueness
2’-Deoxy-2’,2’-difluoro-guanosine is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. This makes it particularly effective in certain antiviral applications and as a research tool in nucleic acid studies .
Properties
IUPAC Name |
2-amino-9-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIYMUKKPIEAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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